3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C) to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To optimize reaction conditions and improve yield.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole may involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the methoxy and methyl substitutions.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Contains methoxy groups but lacks methyl groups.
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the 3,4-dimethylphenyl group.
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-17-7-10-21(13-18(17)2)29-23(20-9-12-25(31-4)27(15-20)33-6)16-22(28-29)19-8-11-24(30-3)26(14-19)32-5/h7-16H,1-6H3 |
InChI Key |
WQGJDBLBYMWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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